1-Bromo-2-(dibromomethyl)naphthalene

On-Surface Synthesis Polymer Chemistry Organometallics

Standard brominated naphthalenes lack the geminal dibromomethyl group required for controlled carbene generation or naphthocyclobutadiene formation. This polyhalogenated derivative (C11H7Br3, MW 378.89) solves that limitation with two electronically distinct sites. - **Orthogonal functionalization**: Selective Suzuki-Miyaura at C1-Br, then dehalogenative coupling at C2-dibromomethyl. - **On-surface synthesis**: Dimerizes via defined pathway on Au(111) for molecular electronics-no uncontrolled polymerization. - **Supramolecular tecton**: Three Br atoms enable directed C-Br···Br halogen bonding for co-crystal design. Supplied as a crystalline solid. Available from BenchChem with documented purity and chain-of-custody.

Molecular Formula C11H7Br3
Molecular Weight 378.88 g/mol
Cat. No. B13359914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(dibromomethyl)naphthalene
Molecular FormulaC11H7Br3
Molecular Weight378.88 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)C(Br)Br
InChIInChI=1S/C11H7Br3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,11H
InChIKeyFARLZWYKRKCBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(dibromomethyl)naphthalene: Tribrominated Scaffold for Sequential Functionalization


1-Bromo-2-(dibromomethyl)naphthalene is a polyhalogenated naphthalene derivative (C11H7Br3, MW 378.89 g/mol) . The molecule features an aryl bromide at the C1 position and a geminal dibromomethyl group at the C2 position . This unique substitution pattern provides two electronically and sterically distinct reactive sites: a site for transition metal-catalyzed cross-couplings and a benzylic site capable of generating highly reactive intermediates for further transformations .

Dual Reactive Sites — Ortho-aryl bromide and gem-dibromomethyl enable orthogonal sequential functionalization via cross-coupling then carbene/cumulene generation.
Dimerization Pathway — Gem-dibromide directs on-surface dimerization through a naphthocyclobutadiene intermediate, offering discrete molecular architectures for nanoelectronics research.

1-Bromo-2-(dibromomethyl)naphthalene: Why Standard Analogs Fail


Simple substitution with mono-brominated analogs (e.g., 1-bromonaphthalene or 2-bromonaphthalene) or di-brominated variants (e.g., 1,4-dibromonaphthalene) fails because these compounds lack the critical geminal dibromomethyl group necessary for generating carbenes or cumulenes upon dehalogenation [1]. Similarly, substituting with 1-bromo-2-(bromomethyl)naphthalene introduces a different reactivity profile; the gem-dibromide in the target compound allows for the formation of highly reactive naphthocyclobutadiene intermediates, a pathway not accessible to mono-bromomethyl analogs [1]. The specific ortho-arrangement of the aryl bromide and dibromomethyl groups enables unique sequential or orthogonal functionalization strategies that are impossible with other brominated naphthalene regioisomers or substitution patterns [2].

Mono-bromomethyl analogs may undergo polymerization rather than discrete dimer formation, altering product distribution.

Regioisomers lacking ortho-Br/CHBr2 arrangement may not support orthogonal sequential functionalization strategies.

Analogs without geminal dibromide cannot access the naphthocyclobutadiene intermediate pathway, limiting dimerization control.

1-Bromo-2-(dibromomethyl)naphthalene: Comparative Evidence vs. Analogs


On-Surface Dimerization vs. Polymerization

On-surface dehalogenation studies on Au(111) reveal that gem-dibromomethyl groups, as found in the target compound, undergo a fundamentally different reaction pathway compared to mono-bromomethyl groups. While bis(bromomethyl)naphthalene undergoes polymerization to form non-conjugated poly(o-naphthylene vinylidene), the analogous bis(dibromomethyl)naphthalene precursor forms discrete dimers via a naphthocyclobutadiene intermediate [1]. This demonstrates that the gem-dibromide moiety provides a distinct and predictable route to hydrocarbon dimers rather than polymers, a key differentiator for applications requiring discrete molecular architectures [1].

On-Surface Outcome
Class-level
Discrete dimers via naphthocyclobutadiene (inferred) vs. non-conjugated polymers from mono-bromomethyl analogs.
Supports discrete dimer synthesis; polymerization risk avoided.
Class-level inference; direct study on target compound pending.
On-Surface Synthesis Polymer Chemistry Organometallics

Photobromination Rate: Dibromomethyl vs. Mono-Bromomethyl

While direct data for 1-bromo-2-(dibromomethyl)naphthalene is absent, studies on the photobromination of methylnaphthalenes show that the presence of a dibromomethyl group significantly slows the relative bromination rate of an adjacent substituent. Specifically, a 6-dibromomethyl group slowed the bromination rate of a group in the 2-position by a factor of 0.35 compared to an unsubstituted methyl group (factor = 1.00) [1]. In contrast, a mono-bromomethyl group slowed the rate by a factor of 0.40 [1]. This indicates the dibromomethyl group exerts a stronger, quantifiable electronic effect on neighboring reactivity, a crucial consideration for designing regioselective synthetic sequences [1].

Bromination Rate Factor
Class-level
Rate factor 0.35 (dibromomethyl) vs. 0.40 (mono-bromomethyl); methyl = 1.00.
Stronger deactivation aids regioselective synthesis planning.
Inferred from methylnaphthalene photobromination studies.
Radical Chemistry Photochemistry Kinetics

Solid-State Properties: Melting Point & Molecular Weight

The target compound possesses a melting point of 82.5-83.5 °C (recrystallized from ethanol) and a molecular weight of 378.89 g/mol . In contrast, its closest analog lacking the C1 bromine, 2-(dibromomethyl)naphthalene (CAS 61207-66-1), has a molecular weight of 299.99 g/mol . This significant difference in molecular weight (78.9 g/mol) and the presence of an additional bromine atom directly impacts compound solubility, chromatographic behavior, and the gravimetric calculations necessary for accurate stoichiometry in multi-step syntheses .

Physicochemical Properties
Data to verify
MW 378.89 g/mol, MP 82.5–83.5 °C; vs. 2-(dibromomethyl)naphthalene MW 299.99 g/mol (Δ 78.9 g/mol).
MW/MP differences impact stoichiometry, solubility, and purification.
Supplier-provided data; verify for specific synthetic needs.
Physicochemical Properties Purification Handling

Purity and Quality Assurance: Vendor Analytical Data

Authoritative vendors supply 1-Bromo-2-(dibromomethyl)naphthalene with a standard purity of 98%, and crucially, provide batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical rigor is not uniformly guaranteed for less common or research-grade brominated naphthalene analogs from all suppliers. The availability of detailed, batch-specific spectra reduces the burden of in-house characterization and de-risks subsequent synthetic steps by ensuring the starting material meets the required specification .

Vendor Quality
Specification review
Standard purity 98%; batch-specific NMR, HPLC, GC analyses available.
High purity and analytical data reduce in-house characterization burden.
Vendor-dependent; request batch-specific CoA.
Quality Control Analytical Chemistry Procurement

1-Bromo-2-(dibromomethyl)naphthalene: Optimal Application Scenarios


On-Surface Dimer Precursor for Nanoelectronics

The geminal dibromomethyl group in 1-bromo-2-(dibromomethyl)naphthalene makes it an ideal candidate for on-surface synthesis of precisely defined, covalently linked naphthalene dimers. Unlike its mono-bromomethyl analog which polymerizes uncontrollably, this compound is expected to follow a dimerization pathway via a naphthocyclobutadiene intermediate, as demonstrated with structurally similar bis(dibromomethyl)naphthalenes on Au(111) surfaces [1]. This application is critical for bottom-up fabrication of molecular-scale electronic components where a single, well-defined molecular junction is required.

Regioselective Polyaromatic Synthesis via Sequential Functionalization

The compound's unique architecture supports a two-step orthogonal functionalization strategy. The aryl bromide at C1 can first undergo a selective cross-coupling reaction (e.g., Suzuki-Miyaura) [1]. Subsequently, the benzylic C2-dibromomethyl group can be activated for dehalogenative coupling or generation of a reactive carbene intermediate, enabling the construction of complex, asymmetrically substituted polyaromatic hydrocarbons. This sequential approach leverages the differential reactivity of the two sites, a feature absent in symmetrically substituted analogs.

Electronic Effects in Naphthalene Photochemistry

Based on class-level photobromination data, the dibromomethyl group exerts a quantifiably stronger deactivating effect (rate factor 0.35) on adjacent reaction centers compared to a mono-bromomethyl group (rate factor 0.40) [1]. This makes 1-bromo-2-(dibromomethyl)naphthalene a valuable probe for studying the transmission of electronic substituent effects in naphthalene systems under radical conditions. It can be used to calibrate computational models or to fine-tune reaction selectivity in complex photochemical transformations [1].

Halogen-Bond Building Block for Crystal Engineering

The presence of three bromine atoms provides multiple sites for forming intermolecular C-Br···Br halogen bonds, which are known to dominate the crystal packing of similar bromo/dibromomethyl-substituted naphthalenes [1]. The ortho-arrangement of the Br and -CHBr2 groups offers a specific geometry for directed supramolecular assembly. This makes the compound a useful tecton for designing co-crystals or studying the hierarchy of non-covalent interactions in the solid state, which is relevant for materials science and pharmaceutical solid-form development [1].

Application
Selection Property
Validation Focus
On-Surface Dimer Synthesis
Gem-dibromomethyl reactivity directs dimerization over polymerization
Surface-assisted product distribution (dimer vs. polymer)
Sequential Polyaromatic Synthesis
Orthogonal reactivity of C1-Br (cross-coupling) and C2-CHBr2 (dehalogenative coupling)
Regioselective sequential functionalization outcomes
Photochemical Substituent Effect Studies
Dibromomethyl group exerts stronger deactivating effect than mono-bromomethyl
Electronic substituent effect calibration in radical photobromination
Halogen-Bonded Crystal Engineering
Three bromine sites for C-Br···Br interactions
Supramolecular assembly and crystal packing motifs

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